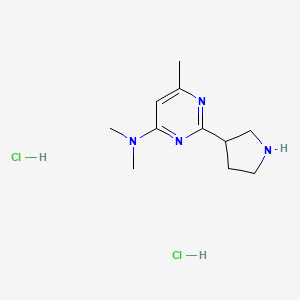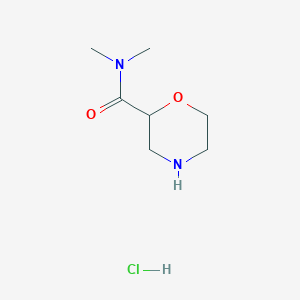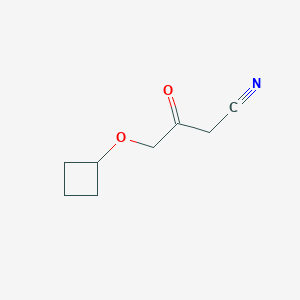
(2R,3R)-Diethyl 2-acetoxy-3-bromosuccinate
Descripción general
Descripción
(2R,3R)-Diethyl 2-acetoxy-3-bromosuccinate, also known as DEBS, is an organic compound with a molecular formula of C7H11BrO4. It is a colorless solid that has been used in a variety of scientific research applications. DEBS is a chiral molecule and has been used for the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
1. Application in Organic Syntheses
(2R,3R)-Diethyl 2-acetoxy-3-bromosuccinate is utilized as an intermediate in the synthesis of various organic compounds. It plays a key role in the stereoselective synthesis of other complex molecules. For instance, it serves as an intermediate in the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, a compound used in stereoselective reactions and protection reactions in organic chemistry (Saitô, Komada, & Moriwake, 2003).
2. Role in Synthesis of Amino Acids
This chemical is instrumental in the stereoselective synthesis of certain amino acids. For example, it's involved in the production of (2R,3R) and (2R,3S)-3-hydroxyleucines, which are important in the field of biochemistry and pharmaceuticals (Raghavan & Tony, 2004).
3. Use in Synthesizing Cyclopentene Derivatives
The compound has been used in the synthesis of methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene carboxylate. This process involves the acetoxylation of methyl 2-methyl-3-oxo-1-cyclopentene carboxylate, showcasing its utility in producing cyclopentene derivatives (Finch & Schlittler, 1968).
4. Involvement in Bromination Reactions
It's also relevant in studies of electron impact-induced halogen elimination, providing insights into the mechanisms of halogenation in organic chemistry (Bornstein et al., 1993).
5. Role in Synthesizing Functionalized Compounds
This compound is crucial in the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans, highlighting its role in creating highly functionalized and valuable compounds in organic synthesis (Furst et al., 2020).
Propiedades
IUPAC Name |
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXOXZYBOQKKQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744310 | |
| Record name | Diethyl (2R,3R)-2-(acetyloxy)-3-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Diethyl 2-acetoxy-3-bromosuccinate | |
CAS RN |
74213-59-5 | |
| Record name | Diethyl (2R,3R)-2-(acetyloxy)-3-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)



